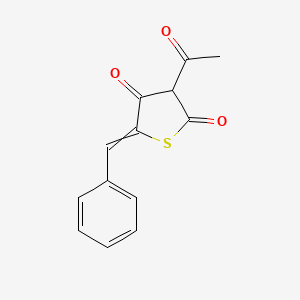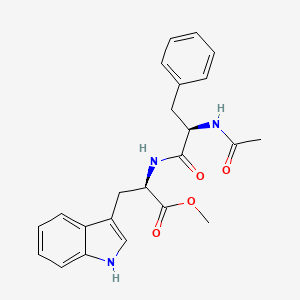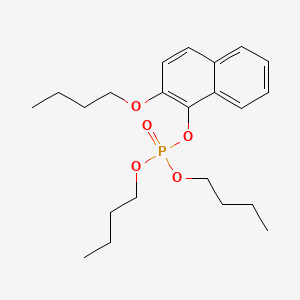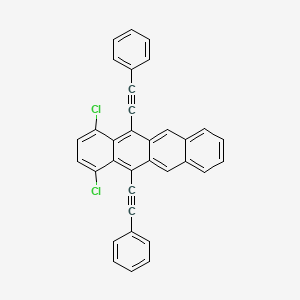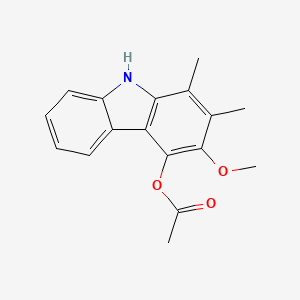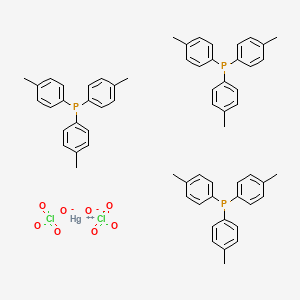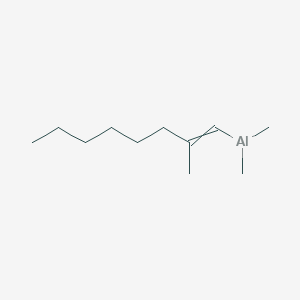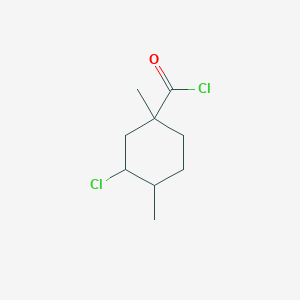
3-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of a chlorine atom, two methyl groups, and a carbonyl chloride functional group attached to the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride typically involves the chlorination of 1,4-dimethylcyclohexane followed by the introduction of the carbonyl chloride group. The chlorination can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors where the reaction conditions are optimized for maximum yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under mild to moderate conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include 1,4-dimethylcyclohexane derivatives with various substituents replacing the chlorine atom.
Reduction Reactions: Products include 1,4-dimethylcyclohexanol or 1,4-dimethylcyclohexanal.
Oxidation Reactions: Products include 1,4-dimethylcyclohexanecarboxylic acid or other oxidized derivatives.
Scientific Research Applications
3-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The chlorine atom can also participate in substitution reactions, further diversifying the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1,4-dimethylcyclohexane
- 1,4-Dimethylcyclohexane-1-carbonyl chloride
- 3-Bromo-1,4-dimethylcyclohexane-1-carbonyl chloride
Uniqueness
3-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and properties. The presence of both a chlorine atom and a carbonyl chloride group on the cyclohexane ring allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
77979-32-9 |
|---|---|
Molecular Formula |
C9H14Cl2O |
Molecular Weight |
209.11 g/mol |
IUPAC Name |
3-chloro-1,4-dimethylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C9H14Cl2O/c1-6-3-4-9(2,8(11)12)5-7(6)10/h6-7H,3-5H2,1-2H3 |
InChI Key |
XYYNGMMBOCCNSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1Cl)(C)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


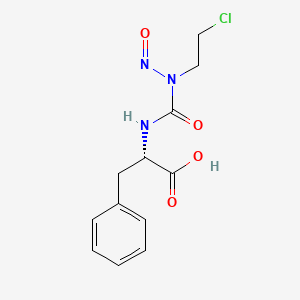
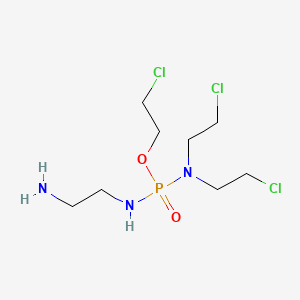
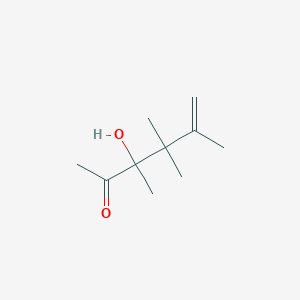
![4H-1-Benzopyran-4-one, 3-[(4-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14439818.png)
